Bis(1-ethyl-2-methylpropyl) Phthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate typically involves the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol under acidic conditions. The reaction is catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(1-ethyl-2-methylpropyl) Phthalate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(1-ethyl-2-methylpropyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds can be hydrolyzed to yield phthalic acid and 1-ethyl-2-methylpropanol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 1-ethyl-2-methylpropanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(1-ethyl-2-methylpropyl) Phthalate has diverse applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.
Industry: Utilized in the manufacturing of consumer products such as cosmetics, toys, and medical devices.
Mechanism of Action
The mechanism of action of Bis(1-ethyl-2-methylpropyl) Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can mimic or interfere with the action of hormones, leading to altered endocrine function.
Oxidative Stress: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Carcinogenicity: The compound has been shown to activate pathways involved in cell proliferation and apoptosis, contributing to its potential carcinogenic effects.
Comparison with Similar Compounds
Bis(1-ethyl-2-methylpropyl) Phthalate is part of a broader class of phthalic acid esters (PAEs). Similar compounds include:
Di-n-butyl phthalate (DBP): Used as a plasticizer and has similar endocrine-disrupting properties.
Diethyl phthalate (DEP): Commonly used in personal care products and has lower toxicity compared to other PAEs.
Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and has significant toxicological concerns.
Uniqueness
Bis(1-ethyl-2-methylpropyl) Phthalate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its potential carcinogenicity and endocrine-disrupting effects make it a compound of interest in toxicological studies .
Properties
CAS No. |
166391-24-8 |
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Molecular Formula |
C₂₀H₃₀O₄ |
Molecular Weight |
334.45 |
Synonyms |
1,2-Benzenedicarboxylic Acid Bis(1-ethyl-2-methylpropyl) Ester; 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethyl-2-methylpropyl) Ester; |
Origin of Product |
United States |
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